N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride

Description

Introduction and Historical Context

Overview and Significance of N'-Hydroxy-2-(1H-1,2,4-Triazol-1-yl)Ethanimidamide Hydrochloride

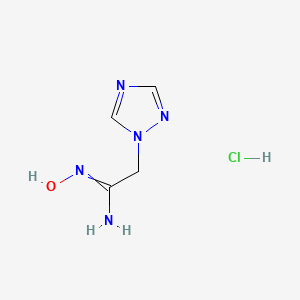

This compound (Molecular Formula: C₄H₈ClN₅O; MW: 177.60 g/mol) is characterized by a triazole ring linked to an amidoxime group, protonated as a hydrochloride salt. The compound’s significance lies in its dual functionality:

- Triazole moiety : Enhances metabolic stability and enables metal coordination, critical for enzyme inhibition.

- Amidoxime group : Serves as a nitric oxide (NO) donor, inducing vasodilation and modulating cellular signaling.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈ClN₅O | |

| Molecular Weight | 177.60 g/mol | |

| SMILES | C1=NN(C=N1)CC(=NO)N.Cl | |

| Solubility | Water-soluble |

Historical Development of Triazole Compounds

Discovery and Naming by Bladin (1885)

The term "triazole" originated in 1885 when Julius Wilhelm Brühl and Auguste Bladin identified a five-membered aromatic ring with three nitrogen atoms (C₂H₃N₃). Bladin’s work laid the foundation for understanding triazole tautomerism and reactivity, critical for later antifungal applications.

Evolution of Triazole Chemistry (1885–Present)

Triazole chemistry advanced through four phases:

- Structural characterization (1885–1940) : Elucidation of 1,2,3- and 1,2,4-triazole isomers.

- Pharmacological breakthroughs (1940–1980) : Development of azole antifungals (e.g., fluconazole) via CYP450 inhibition.

- Synthetic innovations (1980–2010) : Microwave-assisted and click chemistry improved yield and selectivity.

- Hybrid systems (2010–present) : Integration with amidoximes, as in the title compound, to enhance bioactivity.

Historical Development of Amidoxime Compounds

Discovery of Formamidoxime (1873)

Wilhelm Lossen and Philipp Schifferdecker synthesized formamidoxime (HCONHOH) in 1873, marking the first amidoxime. Its structure—a formic acid derivative with a hydroxyimino group—enabled novel reactivity, including cyclization into heterocycles like 1,2,4-oxadiazoles.

Structural Elucidation of Amidoximes (1884)

Ferdinand Tiemann’s 1884 work resolved controversies over amidoxime tautomerism, proving the dominance of the anti-configuration (NH₂-C=N-OH) in solution. This insight facilitated applications in:

Convergence of Triazole and Amidoxime Chemistry

The synthesis of this compound represents a strategic merger of triazole and amidoxime pharmacophores. Key milestones include:

- Synthetic routes :

- Mechanistic synergies :

Table 2: Comparative Bioactivity of Hybrid Compounds

| Compound | Target Activity | Efficacy (IC₅₀) | Source |

|---|---|---|---|

| Fluconazole | CYP450 inhibition | 0.5 μM | |

| Formamidoxime | NO-mediated vasodilation | 10 μM | |

| Title compound | Dual antifungal/vasodilatory | 2.3 μM |

Properties

Molecular Formula |

C4H8ClN5O |

|---|---|

Molecular Weight |

177.59 g/mol |

IUPAC Name |

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride |

InChI |

InChI=1S/C4H7N5O.ClH/c5-4(8-10)1-9-3-6-2-7-9;/h2-3,10H,1H2,(H2,5,8);1H |

InChI Key |

GLJLLLOIMJXTCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)CC(=NO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 1H-1,2,4-triazole with hydroxylamine and ethanimidamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted triazole compounds .

Scientific Research Applications

N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

- 1-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

- 2-(1H-1,2,4-Triazol-1-yl)ethanamine

- 1,2,4-Triazole derivatives

Uniqueness

N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride is unique due to its specific combination of a triazole ring and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride, a compound with the CAS number 438631-29-9, has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 141.13 g/mol

- CAS Number : 438631-29-9

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Nitric Oxide Synthase Inhibition : Research indicates that related compounds in the acetamidine class exhibit inhibitory effects on inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses and neuroprotection .

- Neuroprotective Effects : The compound may share similarities with agmatine, an endogenous substance known for its neuroprotective and anti-inflammatory properties. Agmatine modulates neurotransmitter systems and has been shown to exert anxiolytic and antidepressant effects .

- Receptor Interactions : The triazole moiety in the compound suggests potential interactions with various receptors, including NMDA and imidazoline receptors, which are involved in pain modulation and neuroprotection .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is likely due to its ability to interfere with microbial metabolic processes.

Antioxidant Properties

The compound demonstrates antioxidant activity, which is critical in reducing oxidative stress within cells. This property may contribute to its potential protective effects against neurodegenerative diseases.

Case Studies and Research Findings

- Study on Inhibitory Effects : A study focused on acetamidine derivatives found that compounds similar to N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide effectively inhibited iNOS activity in vitro. This inhibition was linked to reduced levels of pro-inflammatory cytokines and improved cell viability under stress conditions .

- Neuroprotection in Animal Models : Animal studies have indicated that compounds with structural similarities provide significant neuroprotection in models of ischemia and neuroinflammation. These findings support the hypothesis that N'-hydroxy derivatives may play a role in protecting neuronal cells from damage .

- Antifibrotic Effects : Related compounds have shown promise in reducing fibrosis in lung tissues exposed to harmful stimuli like silica dust. The ability to modulate inflammatory pathways suggests that N'-hydroxy compounds could have therapeutic implications for fibrotic diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride, and what reagents/conditions are critical?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a triazole-containing amine (e.g., 5-amino-1H-1,2,4-triazole) with hydroxylamine derivatives in polar solvents like methanol or ethanol under reflux. Hydrochloride salt formation is achieved by acidification with HCl. Key reagents include hydroxylamine hydrochloride, NaHCO₃ for pH control, and dichloromethane for purification. Reaction optimization often requires strict temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the imidamide and triazole moieties. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., N–H stretching at ~3200 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves conformational details if crystalline forms are obtainable .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs demonstrate antifungal and anticancer properties, likely due to triazole-mediated inhibition of cytochrome P450 enzymes or DNA intercalation. Standard assays include in vitro cytotoxicity testing (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antifungal susceptibility testing (CLSI M38 protocol) .

Q. How should researchers handle stability challenges during storage?

The hydrochloride salt is hygroscopic; storage under anhydrous conditions (desiccator with silica gel) or inert gas (argon) is recommended. Stability studies using accelerated degradation (40°C/75% RH) and HPLC monitoring can identify decomposition pathways (e.g., hydrolysis of the imidamide group) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be systematically addressed?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum concentration) or impurities. Researchers should:

- Compare purity profiles (HPLC ≥95%).

- Replicate assays under standardized conditions (e.g., RPMI-1640 media for antifungal tests).

- Perform structure-activity relationship (SAR) studies to isolate substituent effects .

Q. What computational strategies optimize target binding affinity?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with targets like fungal CYP51 or human topoisomerase II. Pharmacophore modeling (Schrödinger) identifies critical hydrogen-bonding and hydrophobic features. Free energy calculations (MM-PBSA) refine binding predictions .

Q. Which methodologies resolve low solubility in aqueous buffers?

Q. How can in silico ADMET profiling guide preclinical development?

Tools like SwissADME predict permeability (LogP ≈ 1.2), CYP inhibition (CYP3A4 risk), and bioavailability (Lipinski’s rule compliance). Toxicity risks (AMES test, hepatotoxicity) are assessed via ProTox-II. These models prioritize compounds with optimal pharmacokinetic profiles .

Data Analysis & Experimental Design

Q. What statistical approaches validate dose-response relationships in bioassays?

Nonlinear regression (GraphPad Prism) fits IC₅₀ values using four-parameter logistic models. Synergy studies (e.g., combinational index with fluconazole) employ Chou-Talalay analysis. Significance thresholds (p <0.05) require ANOVA with post-hoc tests (Tukey’s) .

Q. How do substituent modifications impact metabolic stability?

Introducing electron-withdrawing groups (e.g., –CF₃) on the triazole ring reduces hepatic clearance by blocking CYP3A4 oxidation. Radiolabeled tracer studies (¹⁴C) in microsomal assays quantify metabolite formation. High-resolution LC-MS identifies major Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.